Ethyl 5-(3,4-dimethoxyphenyl)-5-oxopentanoate
CAS No.: 101499-71-2
Cat. No.: VC20747566
Molecular Formula: C15H20O5
Molecular Weight: 280.32 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 101499-71-2 |
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Molecular Formula | C15H20O5 |
Molecular Weight | 280.32 g/mol |
IUPAC Name | ethyl 5-(3,4-dimethoxyphenyl)-5-oxopentanoate |
Standard InChI | InChI=1S/C15H20O5/c1-4-20-15(17)7-5-6-12(16)11-8-9-13(18-2)14(10-11)19-3/h8-10H,4-7H2,1-3H3 |
Standard InChI Key | JGSWJILZJRDXFJ-UHFFFAOYSA-N |
SMILES | CCOC(=O)CCCC(=O)C1=CC(=C(C=C1)OC)OC |
Canonical SMILES | CCOC(=O)CCCC(=O)C1=CC(=C(C=C1)OC)OC |
Chemical Structure and Identification
Molecular Composition and Structure
Ethyl 5-(3,4-dimethoxyphenyl)-5-oxopentanoate is an aromatic compound with dimethoxy substituents at the 3 and 4 positions of the phenyl ring, connected to an oxopentanoate chain with an ethyl ester group. The molecular formula is C15H20O5, indicating 15 carbon atoms, 20 hydrogen atoms, and 5 oxygen atoms in its structure . The compound's structure consists of three key components: a 3,4-dimethoxyphenyl group, a ketone linker, and an ethyl ester terminus, connected by a three-carbon aliphatic chain.
The compound has several functional groups that define its reactivity and properties:
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An aromatic ring with two methoxy groups
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A ketone group connecting the aromatic portion to the aliphatic chain
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An ethyl ester group at the terminal position
Chemical Identifiers and Nomenclature
The compound is cataloged under various identification systems used in chemical databases and literature, as presented in Table 1.
Table 1: Chemical Identifiers of Ethyl 5-(3,4-dimethoxyphenyl)-5-oxopentanoate
Identifier Type | Value |
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CAS Number | 101499-71-2 |
PubChem CID | 266841 |
IUPAC Name | Ethyl 5-(3,4-dimethoxyphenyl)-5-oxopentanoate |
InChI | InChI=1S/C15H20O5/c1-4-20-15(17)7-5-6-12(16)11-8-9-13(18-2)14(10-11)19-3/h8-10H,4-7H2,1-3H3 |
InChIKey | JGSWJILZJRDXFJ-UHFFFAOYSA-N |
SMILES | CCOC(=O)CCCC(=O)C1=CC(=C(C=C1)OC)OC |
European Community Number | 148-090-1 |
The compound has several synonyms in scientific literature, including:
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Ethyl 5-(3,4-dimethoxyphenyl)-5-oxovalerate
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Benzenepentanoic acid, 3,4-dimethoxy-delta-oxo-, ethyl ester
Physical and Chemical Properties
Physical Characteristics
While specific physical property data for Ethyl 5-(3,4-dimethoxyphenyl)-5-oxopentanoate is limited in the search results, we can extrapolate some properties based on similar compounds with related structures. Structurally similar compounds such as Methyl 5-(3,4-dimethoxyphenyl)-3-methyl-5-oxopentanoate have documented physical properties that can provide insight into our target compound's characteristics.
Table 2: Estimated Physical Properties of Ethyl 5-(3,4-dimethoxyphenyl)-5-oxopentanoate
Synthesis and Preparation Methods
General Synthetic Approaches
Based on the approaches used for similar compounds in the search results, the synthesis of Ethyl 5-(3,4-dimethoxyphenyl)-5-oxopentanoate typically involves one of several routes:
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Friedel-Crafts Acylation: Reaction of 1,2-dimethoxybenzene with ethyl 5-chloro-5-oxopentanoate in the presence of a Lewis acid catalyst such as aluminum chloride.
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Esterification: Conversion of 5-(3,4-dimethoxyphenyl)-5-oxopentanoic acid with ethanol in the presence of a strong acid catalyst.
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Grignard Reaction: Reaction of a 3,4-dimethoxyphenyl Grignard reagent with ethyl 5-oxopentanoate followed by oxidation.
The most common approach likely involves the esterification of the corresponding carboxylic acid, similar to the method described for analogous compounds:
Laboratory and Industrial Scale Production
For laboratory-scale synthesis, the esterification is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture would be worked up using standard procedures including neutralization, extraction, and purification by column chromatography or recrystallization.
Industrial production might employ continuous flow reactors for better control over reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product. Automated systems could also be used to minimize human error and increase efficiency.
Applications and Research Significance
Synthetic Chemistry Applications
Ethyl 5-(3,4-dimethoxyphenyl)-5-oxopentanoate serves as an important building block in organic synthesis. Its functional groups allow for diverse modifications, making it valuable for the preparation of more complex molecules. The compound could be used as:
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A precursor for the synthesis of heterocyclic compounds through cyclization reactions
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An intermediate in the preparation of biologically active compounds
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A starting material for the synthesis of natural product analogs
Current Research and Future Perspectives
Future Research Opportunities
Future research on Ethyl 5-(3,4-dimethoxyphenyl)-5-oxopentanoate might focus on:
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Detailed study of its reactivity under various conditions to expand its synthetic utility
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Exploration of catalytic methods for its synthesis and transformations
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Comprehensive evaluation of its biological properties and potential pharmaceutical applications
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Development of analogues with enhanced properties or activities
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Application in materials science or other non-pharmaceutical areas
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